(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
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Overview
Description
(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a mercapto group and a p-nitrobenzyloxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine typically involves the protection of the amino group of pyrrolidine with a p-nitrobenzyloxycarbonyl groupOne common method involves the use of p-nitrobenzyloxycarbonyl chloride as the protecting agent . The reaction is carried out under mild conditions to ensure the stability of the protecting group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions and improved yields . The use of microwave-assisted flow chemistry has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The p-nitrobenzyloxycarbonyl group can be removed under mild acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Zinc powder in the presence of acetic acid.
Substitution: Catalytic amounts of acid for deprotection.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine involves the selective protection and deprotection of functional groups. The p-nitrobenzyloxycarbonyl group serves as a temporary protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule . The mercapto group can participate in various reactions, including disulfide bond formation, which is crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-3-mercapto-1-(p-nitrobenzyl)pyrrolidine: Similar structure but lacks the oxycarbonyl group.
(S)-3-mercapto-1-(p-methoxybenzyloxycarbonyl)pyrrolidine: Similar protecting group but with a methoxy substituent instead of a nitro group.
Uniqueness
(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is unique due to the presence of the p-nitrobenzyloxycarbonyl group, which provides orthogonality in solid-phase synthesis. This allows for selective deprotection under mild conditions, making it a valuable tool in peptide and organic synthesis .
Properties
Molecular Formula |
C12H14N2O4S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2 |
InChI Key |
ZVAPAKFZITWAHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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